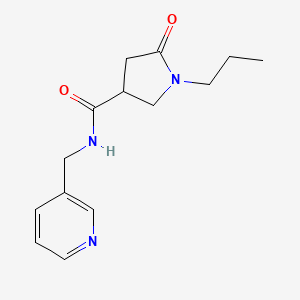
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a thiophene ring, which is another sulfur-containing heterocycle. The compound also contains various functional groups, including a methyl ester, an amide, and halogen substituents (chlorine and fluorine).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of Halogen Substituents: Chlorine and fluorine atoms are introduced into the benzothiophene ring through halogenation reactions. Reagents such as chlorine gas or fluorine-containing compounds are used.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzothiophene ring through a series of reactions.
Amidation and Esterification: The final steps involve the introduction of the amide and ester functional groups. This is achieved through amidation and esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substituents (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and functional groups make it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s amide and ester functional groups, along with its halogen substituents, play a crucial role in its binding to biological targets. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparación Con Compuestos Similares
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE: This compound has a similar benzothiophene structure but differs in the substitution pattern on the thiophene ring.
METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methyl group instead of an ethyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S2/c1-3-9-7-11(17(22)23-2)16(24-9)20-15(21)14-13(18)10-5-4-8(19)6-12(10)25-14/h4-7H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGCJUOCWEWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)

![methyl 3-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6127510.png)
![(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B6127525.png)
![(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B6127526.png)

![3-(4-methoxyphenyl)-3-phenyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B6127556.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6127562.png)
![Ethyl 2-[4-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]morpholin-3-yl]acetate](/img/structure/B6127571.png)
![N~3~-[2-(2,4-dichlorophenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B6127582.png)

![5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-(methylthio)acetamide](/img/structure/B6127600.png)
![4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B6127608.png)
